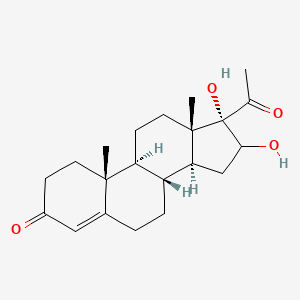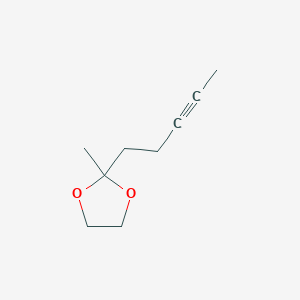
2-Methyl-2-pent-3-ynyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-pent-3-ynyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring fused with a pentynyl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane typically involves the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-pent-3-ynyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
2-Methyl-2-pent-3-ynyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups . The molecular targets and pathways involved include interactions with Brønsted and Lewis acid sites, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane structure without the pentynyl group.
2-Methyl-2-pentyl-1,3-dioxolane: A similar compound with a pentyl group instead of a pentynyl group.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane derivative with different alkyl substituents.
Uniqueness
2-Methyl-2-pent-3-ynyl-1,3-dioxolane is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This makes it a valuable compound in various synthetic applications and research fields .
Propriétés
Numéro CAS |
22592-16-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-methyl-2-pent-3-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(2)10-7-8-11-9/h5-8H2,1-2H3 |
Clé InChI |
VLIFFBAMCXCKEX-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


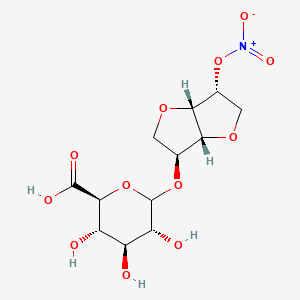

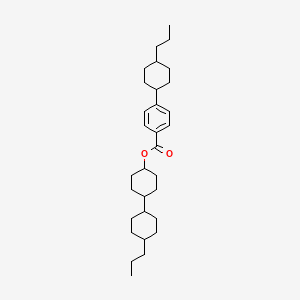
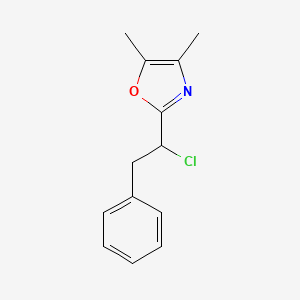
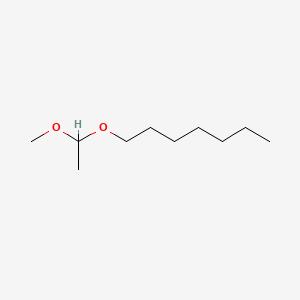
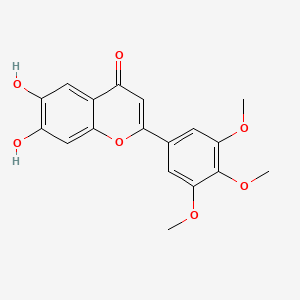
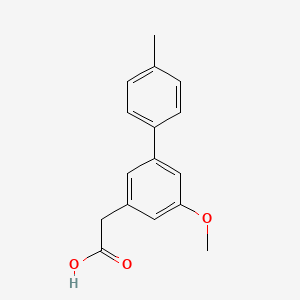
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
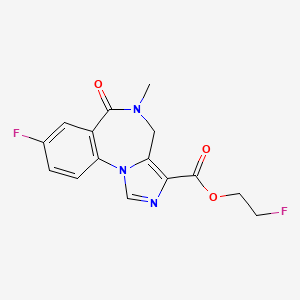
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)



